molecular formula C10H9N3O3S2 B2969164 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 391867-97-3

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2969164
CAS No.: 391867-97-3
M. Wt: 283.32
InChI Key: TXPLSTSXEUOSGO-UHFFFAOYSA-N
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Description

N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide (CAS: 391867-97-3) is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrothiophen-2-yl group at the 4-position and a propanamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c1-2-9(14)12-10-11-7(5-18-10)8-3-6(4-17-8)13(15)16/h3-5H,2H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPLSTSXEUOSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330254
Record name N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391867-97-3
Record name N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-nitrothiophene-2-carboxylic acid with thioamide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles such as halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated thiophenes, and various heterocyclic compounds with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Thiazole-Oxadiazole-Propanamide Hybrids (8a–h Series)

These compounds, synthesized via a convergent route (Scheme 1, ), share the propanamide-thiazole backbone but replace the nitrothiophene group with 1,3,4-oxadiazole-aryl systems. Key examples include:

Compound ID Substituents on Oxadiazole-Aryl Group Molecular Formula Melting Point (°C) Alkaline Phosphatase IC50 (mM)
8d 4-Methylphenyl C₁₅H₁₄N₄O₂S₂ 135–136 1.878 ± 0.07
8h 3-Nitrophenyl C₁₅H₁₃N₅O₄S₂ 158–159 0.742 ± 0.03
8g 4-Aminophenyl C₁₅H₁₅N₅O₂S₂ 142–143 2.211 ± 0.09

Key Findings :

  • The nitro group in 8h (3-nitrophenyl) enhances inhibitory potency against alkaline phosphatase (IC₅₀ = 0.742 mM) compared to methyl (8d) or amino (8g) substituents .
  • SAR studies highlight that electron-withdrawing groups (e.g., -NO₂) improve activity, likely due to enhanced electrophilicity and binding affinity .

The nitrothiophene moiety could offer distinct electronic properties compared to nitroaryl groups in 8h.

Nitroimidazole-Based Propanamides

Nitroimidazole derivatives like 4NPBTA and 2NPBTA (Figure 1, ) share the propanamide linker but replace the thiazole core with benzothiazole and nitroimidazole groups.

Key Differences :

  • The nitroimidazole group in these analogs confers radiosensitivity, unlike the nitrothiophene in the target compound .
  • Thiazole-based compounds (e.g., the target) may exhibit better metabolic stability compared to benzothiazole derivatives.

Thiazole-Propanamides with Halogenated Aryl Groups

Example : 3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide (ChemSpider ID: 5863424) :

  • Molecular Formula : C₁₈H₁₄ClFN₂OS₂
  • Structural Features : Incorporates halogenated aryl groups (4-chlorophenyl and 4-fluorophenyl) instead of nitrothiophene.

Comparison :

  • Halogen atoms (Cl, F) enhance lipophilicity and membrane permeability, which could improve CNS penetration compared to the nitrothiophene group .
  • The absence of a nitro group may reduce oxidative stress-related toxicity.

Anti-Tyrosinase Propanamides

Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) :

  • Activity : Potent tyrosinase inhibitor (IC₅₀ = 1.1 µM), used in cosmetics for melasma treatment.
  • Structural Contrast : The dihydroxyphenyl group in Thiamidol enables chelation with copper ions in tyrosinase, a mechanism unlikely in the target compound due to its nitrothiophene group.

CXCR2 Antagonists

Compounds such as (2R)-2-{4-[(isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (Compound 16, ):

  • Activity : CXCR2 antagonist (IC₅₀ = 49 ± 10 nM for IL-8 binding).
  • Comparison : The trifluoromethyl-thiazole group in these analogs enhances receptor binding affinity, whereas the nitrothiophene in the target compound may prioritize different electronic interactions.

Biological Activity

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring substituted at the 4-position with a 4-nitrothiophen-2-yl group. The presence of the nitro group enhances the compound's electronic properties and solubility, which are critical for its biological activity.

Biological Activity

Research indicates that compounds containing thiazole and nitrothiophen moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole, including this compound, possess significant antibacterial and antifungal properties. For instance, the compound has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values that suggest potent antimicrobial effects.
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through modulation of specific cellular pathways. The nitro group is believed to play a crucial role in enhancing bioactivity via redox processes, which could be leveraged for anticancer therapies.
  • Anti-inflammatory Effects : Interaction studies have indicated that this compound may modulate inflammatory pathways by interacting with proteins involved in inflammation. Such interactions could lead to potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy :
    • A study reported MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .
    • The compound also exhibited antifungal properties against Candida albicans with comparable MIC values .
  • Mechanism of Action :
    • Research suggests that the compound's mechanism involves inhibiting key enzymes or receptors associated with microbial growth and inflammation. Further elucidation of these pathways is necessary for understanding its full therapeutic potential.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
5-(Thiazol-2-yl)-1,3-benzothiazoleBenzothiazole coreEnhanced stability
4-(Nitrophenyl)thiazoleNitro-substituted phenylStronger electron-withdrawing effects
1,3-Thiazole derivativesVaried substitutionsBroad spectrum of biological activities

This table illustrates how the specific combination of functional groups in this compound may enhance its bioactivity compared to similar compounds.

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